molecular formula C5H13NOS B12847809 3-(Aminooxy)-3-methylbutane-2-thiol

3-(Aminooxy)-3-methylbutane-2-thiol

Cat. No.: B12847809
M. Wt: 135.23 g/mol
InChI Key: SVGASXFTDXZNFT-UHFFFAOYSA-N
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Description

3-(Aminooxy)-3-methylbutane-2-thiol is a compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a versatile molecule in various chemical reactions and applications. The presence of the aminooxy group allows it to participate in oxime ligation reactions, while the thiol group can engage in thiol-ene reactions and other sulfur-based chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-(Aminooxy)-3-methylbutane-2-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxy)-3-methylbutane-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers.

Mechanism of Action

The mechanism of action of 3-(Aminooxy)-3-methylbutane-2-thiol involves its ability to form stable oxime bonds with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of an oxime linkage. The thiol group can also participate in thiol-ene reactions, forming thioether linkages with alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminooxy)-3-methylbutane-2-thiol is unique due to the presence of both an aminooxy group and a thiol group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in bioconjugation and material science applications .

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

O-(2-methyl-3-sulfanylbutan-2-yl)hydroxylamine

InChI

InChI=1S/C5H13NOS/c1-4(8)5(2,3)7-6/h4,8H,6H2,1-3H3

InChI Key

SVGASXFTDXZNFT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)ON)S

Origin of Product

United States

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